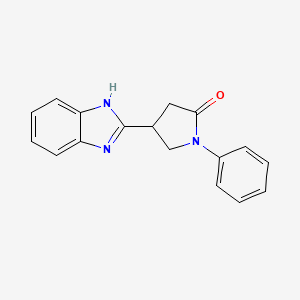

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also referred to as PBOX-15 and has been studied extensively for its biochemical and physiological effects.

科学的研究の応用

Antiviral Activity

Benzimidazole derivatives, including our compound of interest, have demonstrated antiviral properties. Researchers have investigated their potential against various viruses, such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). These compounds interfere with viral replication mechanisms, making them promising candidates for antiviral drug development .

Antitumor Effects

The benzimidazole scaffold has been explored for its antitumor activity. Our compound may inhibit tumor cell growth by targeting specific cellular pathways. Researchers have studied its effects on cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and prostate cancer (PC3). Further investigations are needed to elucidate its precise mechanisms .

Antihypertensive Properties

Certain benzimidazole derivatives exhibit antihypertensive effects by modulating blood pressure. Although more research is required, these compounds may act on vascular smooth muscle cells or renin-angiotensin-aldosterone system components .

Proton Pump Inhibition

Proton pump inhibitors (PPIs) are widely used to treat acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. Some benzimidazole derivatives, including our compound, have shown potential as PPIs by inhibiting gastric acid secretion via proton pump blockade .

Anthelmintic Activity

Benzimidazole-based anthelmintics are essential for treating parasitic infections in both humans and animals. These compounds disrupt the microtubule structure of helminths, leading to their paralysis and expulsion from the host. Our compound may contribute to this therapeutic class .

Antimicrobial Effects

Benzimidazole derivatives have demonstrated antimicrobial activity against bacteria, fungi, and protozoa. Their mode of action often involves interfering with essential cellular processes. Researchers continue to explore their potential as novel antimicrobial agents .

Anti-Inflammatory Properties

Inflammation plays a central role in various diseases. Benzimidazole-based compounds, including our target molecule, may modulate inflammatory pathways. Their anti-inflammatory effects could be valuable in conditions like rheumatoid arthritis and inflammatory bowel disease .

Other Biological Activities

Beyond the mentioned applications, benzimidazole derivatives have been investigated for their interactions with proteins and enzymes. Their diverse biological effects make them intriguing scaffolds for medicinal chemistry research .

作用機序

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides and have been extensively utilized as a drug scaffold in medicinal chemistry .

Mode of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The mode of action is likely dependent on the specific targets and the functional groups present on the benzimidazole scaffold.

Biochemical Pathways

These could include pathways related to viral replication, tumor growth, hypertension, gastric acid secretion, helminth infection, microbial growth, and inflammation .

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h1-9,12H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWYHQAUXNGBMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)

![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)

![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2777343.png)

![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)